![molecular formula C31H27N3O5S B2847689 3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113132-97-0](/img/structure/B2847689.png)

3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

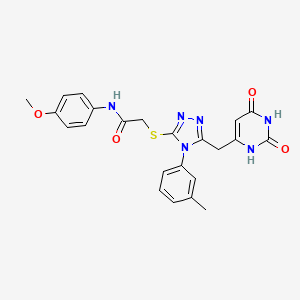

This compound is a complex organic molecule that contains several functional groups, including a quinazoline, a carboxamide, a sulfanyl group, and an ethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinazoline ring system is a bicyclic structure that includes two nitrogen atoms, and the carboxamide group includes a carbonyl (C=O) and an amide (NH2) group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it is likely to have a relatively high molecular weight and may have limited solubility in water due to the presence of several nonpolar groups .Scientific Research Applications

Hydrolytic Opening of Quinazoline Ring

The quinazoline derivatives, including compounds similar to the one , undergo hydrolysis in various mediums, leading to the formation of different chemical structures. For example, a study by Shemchuk et al. (2010) found that ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes hydrolysis in acid, alkaline, or neutral medium, forming specific amides (Shemchuk, L. A., Chernykh, V., Levashov, D., & Sytnik, K., 2010).

Synthesis of Novel Hetarylquinolines

Novel hetarylquinolines containing thiazolidine and dihydrothiazole rings were synthesized based on substituted quinolines, as reported by Aleqsanyan and Hambardzumyan (2021). This study indicates the potential for creating diverse compounds through chemical transformations involving quinazoline derivatives (Aleqsanyan, I. L., & Hambardzumyan, L. H., 2021).

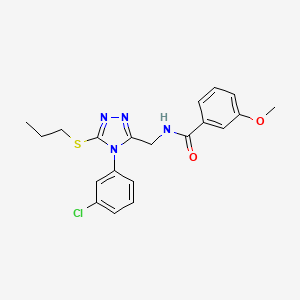

Antimicrobial Activity of Triazole Derivatives

The antimicrobial properties of triazole derivatives, which may be structurally related to quinazoline compounds, were investigated by Sahin et al. (2012). They synthesized new compounds and found some of them to possess good or moderate antimicrobial activity (Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2012).

Antibacterial and Antifungal Activities of New Quinazolines

Desai et al. (2007) synthesized new quinazoline derivatives and screened them for antibacterial and antifungal activities against various microorganisms. This indicates the potential application of quinazoline derivatives in the development of new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Synthesis of Amino- and Sulfanyl-Derivatives of Benzoquinazolinones

Nowak et al. (2015) reported the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones. They also evaluated the potential cytotoxicity of these compounds, highlighting their relevance in pharmaceutical research, particularly in anticancer studies (Nowak, M., Malinowski, Z., Fornal, E., Jóźwiak, A., Parfieniuk, E., Gajek, G., & Kontek, R., 2015).

Future Directions

properties

IUPAC Name |

3-benzyl-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O5S/c1-2-38-24-13-10-22(11-14-24)28(35)20-40-31-33-27-17-23(29(36)32-18-25-9-6-16-39-25)12-15-26(27)30(37)34(31)19-21-7-4-3-5-8-21/h3-17H,2,18-20H2,1H3,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAICPFDBTONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)

![N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2847610.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)

![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)

![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)

![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)

![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847629.png)